An In-depth Technical Guide to 3-(Difluoromethoxy)-4-fluorobenzaldehyde
An In-depth Technical Guide to 3-(Difluoromethoxy)-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS No. 1214367-20-0), a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, outlines a detailed, field-proven synthetic methodology, and explores its applications as a key building block in the development of novel therapeutics. The strategic incorporation of the difluoromethoxy group offers unique bioisosteric properties, enhancing metabolic stability and target affinity, which will be a central theme of this guide. Safety and handling protocols are also provided to ensure its proper use in a research and development setting.
Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine atoms and fluorine-containing moieties into bioactive molecules has become a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Among the various fluorinated functional groups, the difluoromethoxy (-OCF₂H) group has garnered considerable attention as a versatile bioisostere for hydroxyl, thiol, and amine functionalities.[1] 3-(Difluoromethoxy)-4-fluorobenzaldehyde presents itself as a valuable building block, combining the unique electronic properties of the difluoromethoxy group with a reactive aldehyde functionality, making it a key intermediate for the synthesis of a diverse range of complex molecules.
Physicochemical Properties and Identification
Correctly identifying and characterizing a chemical entity is paramount for its effective use in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 1214367-20-0 | [1][3][4][5] |
| Molecular Formula | C₈H₅F₃O₂ | [1][3] |
| Molecular Weight | 190.12 g/mol | [1][3] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
Note: Some properties are predicted based on the structure and data from analogous compounds due to the limited availability of specific experimental data for this compound.
Isomeric Consideration: It is crucial to distinguish 3-(Difluoromethoxy)-4-fluorobenzaldehyde from its isomer, 4-(Difluoromethoxy)-3-fluorobenzaldehyde (CAS No. 1214379-56-2). The positional difference of the substituents can significantly impact the molecule's reactivity and its interactions with biological targets.
Synthesis of 3-(Difluoromethoxy)-4-fluorobenzaldehyde: A Proposed Protocol
Reaction Principle
The synthesis involves the O-difluoromethylation of 3-fluoro-4-hydroxybenzaldehyde. This transformation is typically achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base. The greater acidity of the 4-hydroxyl group compared to a potential 3-hydroxyl analog directs the selective difluoromethylation at the 4-position.
Proposed Experimental Protocol
Reaction: Difluoromethylation of 3-fluoro-4-hydroxybenzaldehyde
Caption: Proposed synthesis of 3-(Difluoromethoxy)-4-fluorobenzaldehyde.
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde (1.0 eq)
-
Sodium chlorodifluoroacetate (2.0 - 3.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to ensure adequate stirring.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(Difluoromethoxy)-4-fluorobenzaldehyde.
Causality behind Experimental Choices:
-
Choice of Difluoromethylating Agent: Sodium chlorodifluoroacetate is a stable, solid reagent that generates difluorocarbene upon heating, making it a safer and more convenient alternative to gaseous reagents like chlorodifluoromethane.[6]
-
Base and Solvent: The combination of a polar aprotic solvent like DMF and a base such as potassium carbonate facilitates the deprotonation of the phenolic hydroxyl group and the subsequent nucleophilic attack on the difluorocarbene.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target benzaldehyde derivative.
Spectroscopic Characterization (Predicted)
Due to the absence of specific experimental spectra in the searched literature, the following data is predicted based on the analysis of structurally similar compounds, such as 3,4-difluorobenzaldehyde and other fluorinated benzaldehydes.[8][9][10][11]
¹H NMR Spectroscopy
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.1 ppm.
-
Difluoromethoxy Proton (OCF₂H): A triplet is expected around δ 6.6-7.3 ppm with a characteristic large coupling constant (J ≈ 70-75 Hz) due to coupling with the two fluorine atoms.
-
Aromatic Protons: Three protons in the aromatic region (δ 7.2-8.0 ppm) with complex splitting patterns due to H-H and H-F couplings.
¹³C NMR Spectroscopy
-
Aldehyde Carbonyl (C=O): A singlet is expected around δ 189-192 ppm.
-
Difluoromethoxy Carbon (OCF₂): A triplet is expected around δ 115-120 ppm due to C-F coupling.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), with some showing additional splitting due to C-F coupling.
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1690-1710 cm⁻¹.
-
C-F Stretch: Strong absorption bands are expected in the region of 1000-1200 cm⁻¹.
-
C-H Stretch (Aromatic and Aldehyde): Bands are expected around 2720-2820 cm⁻¹ (aldehyde C-H) and 3000-3100 cm⁻¹ (aromatic C-H).
Mass Spectrometry (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak is expected at m/z 190.
-
Key Fragments:
-
[M-H]⁺ (m/z 189): Loss of the aldehydic hydrogen.
-
[M-CHO]⁺ (m/z 161): Loss of the formyl group.
-
[M-OCF₂H]⁺ (m/z 123): Loss of the difluoromethoxy group.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a difluoromethoxy group and a fluorine atom on the benzaldehyde scaffold makes 3-(Difluoromethoxy)-4-fluorobenzaldehyde a highly attractive building block in drug discovery.
The Role of the Difluoromethoxy Group
The -OCF₂H group is a bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups, but with distinct properties:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group more resistant to metabolic degradation, particularly oxidative metabolism. This can lead to an improved pharmacokinetic profile of a drug candidate.[1]
-
Lipophilicity and Permeability: The difluoromethoxy group is more lipophilic than a hydroxyl group and has a lipophilicity intermediate between a methoxy and a trifluoromethoxy group. This allows for fine-tuning of a molecule's solubility and ability to cross cell membranes.[11][12]
-
Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, which can contribute to the binding affinity of a ligand to its target protein.[12]
Potential Therapeutic Targets
Benzaldehyde derivatives are common scaffolds in a wide range of therapeutic agents. The introduction of the difluoromethoxy group can be leveraged in the design of inhibitors for various enzyme classes and receptors. For instance, related compounds are key intermediates in the synthesis of phosphodiesterase-4 (PDE4) inhibitors for the treatment of chronic obstructive pulmonary disease (COPD).[6][7]
Caption: Synthetic utility of 3-(Difluoromethoxy)-4-fluorobenzaldehyde.
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific safety data sheet (SDS) for 3-(Difluoromethoxy)-4-fluorobenzaldehyde was not found, the following precautions are based on the known hazards of similar aromatic aldehydes.[13][14]
Hazard Identification (Anticipated):
-
Skin and Eye Irritant: Aldehydes are generally irritating to the skin and eyes.
-
Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation.
-
Harmful if Swallowed: May be harmful if ingested.
-
Flammable: May be a combustible liquid.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.
Conclusion
3-(Difluoromethoxy)-4-fluorobenzaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde handle and the advantageous properties of the difluoromethoxy group provides a powerful tool for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, its applications, and essential safety information to facilitate its effective and safe use in the laboratory. As research in the field of fluorinated pharmaceuticals continues to expand, the importance of such specialized building blocks is expected to grow.
References
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A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. - ResearchGate. (n.d.). Retrieved from [Link]
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Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. (2015). Retrieved from [Link]
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